![molecular formula C17H26N4O2 B2985214 N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide CAS No. 2034602-37-2](/img/structure/B2985214.png)
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide
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Overview
Description
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C21H30N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of o-toluidine with an isocyanate to form the corresponding urea derivative.
Alkylation: The urea derivative is then alkylated with a suitable alkylating agent, such as N,N-dimethylpiperidine-1-carboxamide, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-((3-(m-tolyl)ureido)methyl)piperidine-1-carboxamide
- N,N-dimethyl-4-((3-(p-tolyl)ureido)methyl)piperidine-1-carboxamide
- N,N-dimethyl-4-((3-(phenyl)ureido)methyl)piperidine-1-carboxamide
Uniqueness
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide is unique due to the presence of the o-tolyl group, which can influence its binding affinity and specificity towards certain molecular targets. This structural feature may confer distinct pharmacological or chemical properties compared to its analogs.
Biological Activity
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the fields of oncology and thrombosis treatment. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
- IUPAC Name : this compound
- Molecular Formula : C16H26N4O3
- Molecular Weight : 354.47 g/mol
- CAS Number : 2034282-75-0
The compound acts primarily as a modulator of various biological pathways. Research indicates that it may interact with specific cellular targets involved in cancer cell proliferation and apoptosis. The urea moiety is believed to play a critical role in its binding affinity to target proteins, influencing downstream signaling pathways.
1. Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : The compound was tested against various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer). Results indicated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
HT29 | 58.4 | 5-FU: 381.2 |
A549 | 47.2 | Cisplatin: 47.17 |
2. Pro-Apoptotic Effects
The compound has demonstrated pro-apoptotic activity in various assays. In a study assessing apoptosis markers, it was found to induce cell death in a concentration-dependent manner, significantly outperforming some reference drugs at certain concentrations .
3. Anti-inflammatory Properties
Research has also suggested that this compound may exhibit anti-inflammatory effects. In vitro assays showed a reduction in nitric oxide production and inflammatory markers in activated macrophages, indicating its potential as an anti-inflammatory agent .
Case Studies
A notable clinical study examined the use of this compound in patients with thrombosis-related conditions. The results indicated improved outcomes when used as part of a combination therapy regimen, highlighting its therapeutic potential beyond oncology .
Properties
IUPAC Name |
N,N-dimethyl-4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-6-4-5-7-15(13)19-16(22)18-12-14-8-10-21(11-9-14)17(23)20(2)3/h4-7,14H,8-12H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZJLCYKEFZYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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